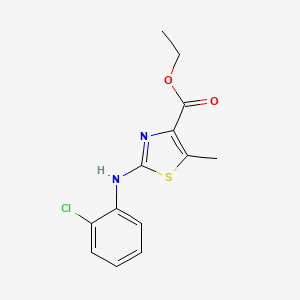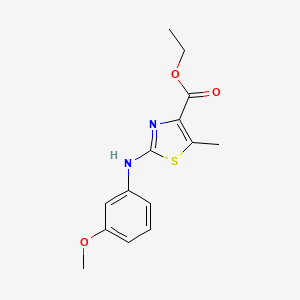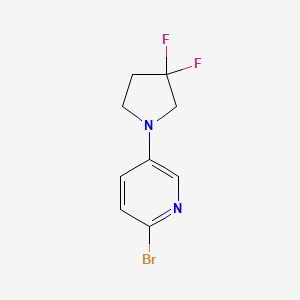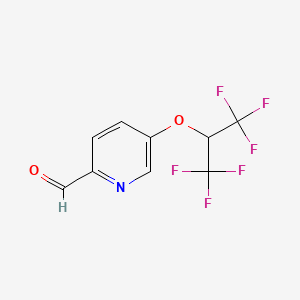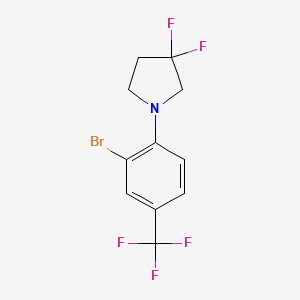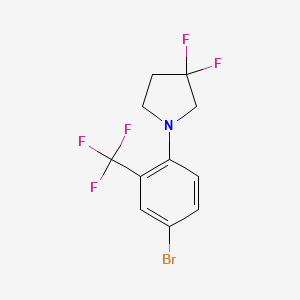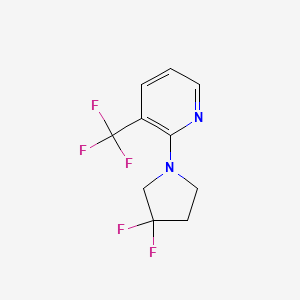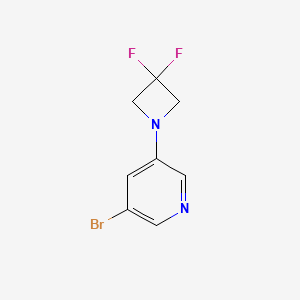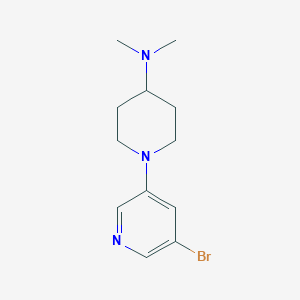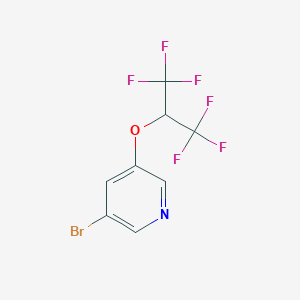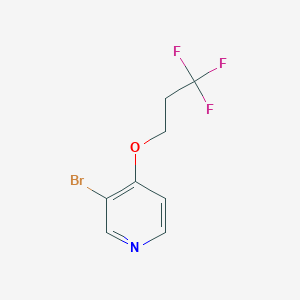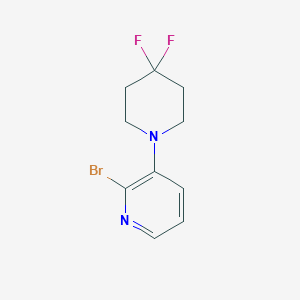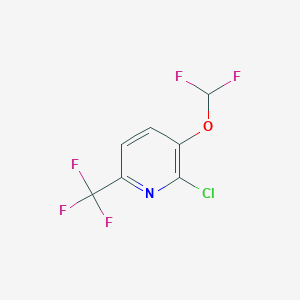
2-Chloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine
説明
2-Chloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of 2-Chloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine is C7H3ClF5NO . Its average mass is 247.550 Da and its monoisotopic mass is 246.982330 Da .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . For example, groups such as chloro-bis(trifluoromethyl)pyridine can be synthesized in 60 to 80% yield .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine are influenced by the presence of the fluorine atom and the pyridine structure . The introduction of trifluoromethyl groups into the heterocycle can improve the lipophilicity of the compound, thereby improving the permeability to biological membranes and tissues and the electron attraction during the reaction of the same biological body, and enhancing the physiological activity of the compound .科学的研究の応用
Agrochemicals
Specific Scientific Field:
Agrochemistry
2,3-CTF
and its derivatives play a crucial role in crop protection. The major use of 2,3-CTF derivatives lies in safeguarding crops from pests. Notably, fluazifop-butyl , the first 2,3-CTF derivative introduced to the agrochemical market, paved the way for more than 20 new 2,3-CTF -containing agrochemicals with ISO common names. These compounds contribute significantly to modern agriculture by enhancing crop yield and minimizing damage caused by pests.
Experimental Procedures:
The synthesis of 2,3-CTF involves direct chlorination and fluorination of 3-picoline , followed by aromatic nuclear chlorination of the pyridine ring. The reaction conditions can also be applied to 2-picoline or 4-picoline .
Results:
The biological activities of 2,3-CTF derivatives are attributed to the unique combination of the physicochemical properties of the fluorine atom and the distinctive characteristics of the pyridine moiety. As more research unfolds, novel applications of 2,3-CTF are expected to emerge in the field of agrochemicals.
Material Science
Specific Scientific Field:
Materials Chemistry
Summary:
In material science, 2,3-CTF serves as a valuable building block for designing functional materials. Researchers explore its unique properties to create novel materials with tailored characteristics.
Experimental Procedures:
Scientists incorporate 2,3-CTF into polymer matrices, nanoparticles, or thin films. The synthesis methods vary based on the desired material properties. For instance, modified Ullmann reactions can yield 5,5’-bis(trifluoromethyl)-2,2’-bipyridine using 2,3-CTF as a precursor .
Results:
Materials containing 2,3-CTF exhibit enhanced properties such as hydrophobicity, thermal stability, and electronic behavior. These advancements contribute to fields like electronics, coatings, and catalysis.
将来の方向性
特性
IUPAC Name |
2-chloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF5NO/c8-5-3(15-6(9)10)1-2-4(14-5)7(11,12)13/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNKOXWVGWZHBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1OC(F)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine](/img/structure/B1411996.png)
![[3-Fluoro-5-(propan-2-yloxy)phenyl]methanol](/img/structure/B1411998.png)
